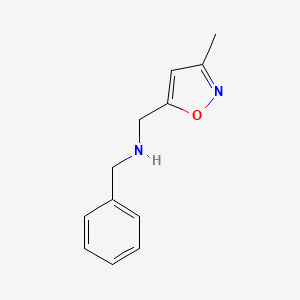

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

Description

BenchChem offers high-quality N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-10-7-12(15-14-10)9-13-8-11-5-3-2-4-6-11/h2-7,13H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMCQEQXYXBUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697847 | |

| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43214-86-4 | |

| Record name | N-Benzyl-1-(3-methyl-1,2-oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-3521: A Technical Guide to a Novel Isoxazole-Based Scaffold for Therapeutic Discovery

Introduction: The A-3521 Scaffold and the Isoxazole Moiety

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (A-3521) is a heterocyclic amine with the chemical formula C₁₂H₁₄N₂O.[1] Its structure is characterized by a central 3-methylisoxazole ring linked to a benzylamine group. The isoxazole ring system is a well-established pharmacophore found in numerous approved pharmaceutical agents and is a subject of intense interest in medicinal chemistry.[2][3]

The five-membered isoxazole ring is electron-rich and capable of participating in various non-covalent interactions, making it a versatile scaffold for drug design.[2] Compounds incorporating this moiety have demonstrated a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[4] Notable drugs containing the isoxazole ring include the antibiotic sulfamethoxazole, which functions by inhibiting folic acid synthesis in bacteria, and the COX-2 inhibitor valdecoxib.[5]

Despite the prevalence of the isoxazole core in pharmacology, A-3521 itself is not well-characterized biologically. It is commercially available and primarily documented in the context of chemical synthesis.[1][6] Safety data indicates that the compound is toxic if swallowed, but comprehensive toxicological or ecological data is largely unavailable.[7][8] This lack of biological characterization presents a clear opportunity for investigation. Given the therapeutic pedigree of the isoxazole scaffold, a systematic evaluation of A-3521's potential is warranted.

Part 1: Target Rationale - Coagulation Factor Xa as a Primary Hypothesis

The structural features of A-3521, particularly the arrangement of aromatic and heterocyclic systems, are reminiscent of scaffolds used in the development of inhibitors for serine proteases. A prime target within this class, and one of particular therapeutic relevance, is coagulation Factor Xa (FXa).

FXa is a critical enzyme in the blood coagulation cascade, responsible for the conversion of prothrombin to thrombin. Inhibition of FXa is a validated and highly effective strategy for the prevention and treatment of thromboembolic disorders, such as deep vein thrombosis, pulmonary embolism, and stroke.

The selection of FXa as a primary hypothetical target for A-3521 derivatives is based on the following rationale:

-

Established Pharmacophore: Several direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban and Apixaban, feature heterocyclic cores that engage with the active site of the enzyme. The isoxazole ring of A-3521 can serve as a central scaffold for building molecules with the correct geometry and electronic properties to bind to FXa's S1 and S4 pockets.

-

Synthetic Tractability: The amine group in A-3521 provides a convenient chemical handle for the synthesis of a diverse library of derivatives, allowing for systematic exploration of the structure-activity relationship (SAR) required for potent and selective FXa inhibition.

Below is a diagram illustrating the central role of Factor Xa in the coagulation cascade.

Caption: Role of Factor Xa in the coagulation cascade.

Part 2: A Proposed Research Workflow for Target Validation and Mechanism Elucidation

To systematically investigate the potential of the A-3521 scaffold as a source of FXa inhibitors, we propose a multi-stage research workflow. This workflow is designed to be a self-validating system, where each stage provides the necessary data to justify progression to the next.

Sources

- 1. CAS 154016-55-4: Benzyl-(3-Methyl-Isoxazol-5-Ylmethyl)-Ami… [cymitquimica.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Amino-N-(5-methyl-3-isoxazolyl)benzenesulfonamide; N1-(5-Methylisoxazol-3-yl)sulfanilamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. chemscene.com [chemscene.com]

- 7. echemi.com [echemi.com]

- 8. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analogs and Derivatives of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine: A Privileged Scaffold for Drug Discovery

Introduction: The Isoxazole Moiety as a Cornerstone in Medicinal Chemistry

The isoxazole ring system is a five-membered heterocycle that has garnered significant attention in the field of medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block in the design of novel therapeutic agents.[2] Compounds incorporating the isoxazole nucleus have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The 3,5-disubstituted isoxazole core, in particular, offers a valuable platform for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific, yet promising, exemplar of this class: N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine . We will delve into the synthetic strategies for this core molecule and explore the rationale and methodologies for generating a diverse library of its structural analogs and derivatives, providing researchers and drug development professionals with a comprehensive roadmap for navigating this fertile area of chemical space.

The Core Molecule: Synthesis and Characterization of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine

The synthesis of the target compound, N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine, is most efficiently achieved through a reductive amination protocol. This robust and widely applicable reaction involves the condensation of the primary amine, 1-(3-methylisoxazol-5-yl)methanamine, with benzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.[3] This method offers excellent control over the reaction and avoids the common issue of over-alkylation often encountered with direct alkylation of amines.[3]

Experimental Protocol: Reductive Amination

Materials:

-

1-(3-methylisoxazol-5-yl)methanamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of 1-(3-methylisoxazol-5-yl)methanamine (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) is added benzaldehyde (1.0-1.2 eq).

-

The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Sodium triacetoxyborohydride (1.5 eq) is then added portion-wise over 15 minutes. The use of NaBH(OAc)₃ is often preferred due to its milder nature and reduced toxicity compared to NaBH₃CN.[3]

-

The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

-

The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine.[4][5]

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expected signals would include aromatic protons from the benzyl group, a singlet for the benzylic methylene protons, a singlet for the methylene protons adjacent to the isoxazole ring, a singlet for the isoxazole ring proton, and a singlet for the methyl group on the isoxazole ring. The chemical shifts for the benzylic CH₂ protons are typically observed around 3.8 ppm.[6]

-

¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon, the methylene carbon adjacent to the isoxazole, the carbons of the isoxazole ring, and the methyl carbon.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Exploring Chemical Space: Structural Analogs and Derivatives

The true potential of the N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine scaffold lies in its amenability to systematic structural modification. By exploring variations at key positions, researchers can probe the structure-activity relationships (SAR) and optimize for desired biological endpoints.

Rationale for Derivatization

The design of analogs should be guided by established principles of medicinal chemistry. Modifications to the benzyl and methyl groups can influence factors such as:

-

Potency and Selectivity: Introducing substituents on the benzyl ring can modulate interactions with the target protein.

-

Pharmacokinetic Properties: Altering lipophilicity and metabolic stability.

-

Physicochemical Properties: Affecting solubility and formulation characteristics.

Synthetic Strategies for Analog Generation

1. Variation of the Benzyl Moiety:

A library of analogs with substituted benzyl groups can be readily synthesized using the same reductive amination protocol described above, simply by replacing benzaldehyde with a variety of substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 3-nitrobenzaldehyde, etc.).

Table 1: Representative Substituted Benzaldehydes for Analog Synthesis

| Substituent on Benzaldehyde | Rationale for Modification |

| 4-Methoxy | Electron-donating group, can influence hydrogen bonding capability. |

| 4-Chloro | Electron-withdrawing group, can alter electronic properties and lipophilicity. |

| 3-Nitro | Strong electron-withdrawing group, can significantly impact electronics. |

| 2-Fluoro | Can introduce a conformational bias and affect metabolic stability. |

| 4-Trifluoromethyl | Lipophilic and electron-withdrawing, often used to improve cell permeability. |

2. Variation of the 3-Position of the Isoxazole Ring:

Replacing the methyl group at the 3-position with other alkyl or aryl groups requires a more fundamental synthetic approach, starting from the construction of the isoxazole ring itself. A common method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][7]

dot

Caption: General synthetic workflows for the core molecule and its analogs.

Therapeutic Potential and Future Directions

While the specific biological activity of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine is not yet extensively documented in publicly available literature, the isoxazole scaffold is a well-established pharmacophore with a wide range of therapeutic applications. The structural motifs present in this core molecule suggest several potential avenues for investigation:

-

Anticancer Activity: Many isoxazole-containing compounds have demonstrated potent antiproliferative effects.[8]

-

Antimicrobial Properties: The isoxazole ring is a key component of several antibacterial drugs.

-

CNS Disorders: The ability to modulate the physicochemical properties of these analogs makes them interesting candidates for targeting central nervous system disorders.

The systematic synthesis and screening of a library of analogs based on the N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine scaffold represents a promising strategy for the discovery of novel drug candidates. High-throughput screening of these compounds against a panel of biological targets could rapidly identify lead molecules for further optimization.

dot

Caption: A hypothetical signaling pathway modulated by isoxazole analogs.

Conclusion

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine represents a valuable starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of the isoxazole scaffold provide a robust platform for the generation of diverse chemical libraries. This guide has outlined the key synthetic methodologies and strategic considerations for exploring the structural analogs and derivatives of this promising core molecule. By leveraging the principles of medicinal chemistry and systematic SAR studies, researchers can unlock the full therapeutic potential of this privileged scaffold.

References

- (Reference to a general review on isoxazoles in medicinal chemistry)

-

Master Organic Chemistry. Reductive Amination, and How It Works. 2017. [Link]

- (Reference to a paper on the synthesis of N-substituted sulfonamides)

- (Reference to a paper on SAR of trisubstituted isoxazoles)

- (Reference to a paper on N-alkyl

- (Reference to a paper on the synthesis of isoxazol-5-one deriv

- (Reference to a paper on the deprotection of N-benzyl groups)

- (Reference to a paper on reductive amin

- (Reference to a paper on the synthesis of isoxazole deriv

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. 2023. [Link]

- (Reference to a blog post on purifying amines)

- (Reference to a paper on isoxazole-based small molecules)

- (Reference to a paper on the synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles)

- (Reference to a ResearchG

-

National Institutes of Health. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]

- (Reference to a paper on the one-pot synthesis of primary amines)

-

ACS Publications. Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

- (Reference to a paper on the synthesis and evaluation of a new isoxazole deriv

-

YouTube. Preparation of amines by reductive amination of aldehydes and Ketones. 2021. [Link]

- (Reference to a ResearchGate paper on the synthesis of 3,4,5-trisubstituted isoxazole deriv

-

National Institutes of Health. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. [Link]

- (Reference to supporting information on N-alkyl

- (Reference to a paper on the synthesis of N-benzylis

- (Reference to a Reddit thread on purifying benzylamine)

- (Reference to a paper on NMR spectra of trisubstituted benzenes)

- (Reference to a ResearchGate paper on the synthesis of biologically active N-benzyl sulfonamides)

Sources

- 1. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 154016-55-4: Benzyl-(3-Methyl-Isoxazol-5-Ylmethyl)-Ami… [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Isoxazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole core, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its prevalence in a multitude of clinically approved drugs is a testament to its unique structural and physicochemical properties.[2][3][4][5] The isoxazole moiety is not merely a passive scaffold; its distinct electronic nature and spatial arrangement enable it to act as a versatile pharmacophore. The ring's oxygen and nitrogen atoms can serve as hydrogen bond acceptors, while the aromatic π-system allows for various non-covalent interactions, including π–π stacking and hydrophobic effects, crucial for molecular recognition at biological targets.[6][7]

This inherent versatility has led to the development of isoxazole-containing compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][8][9][10] Consequently, the continuous innovation in synthetic methodologies to access novel, diversely substituted isoxazole derivatives remains a primary objective for chemists and drug discovery teams. This guide provides an in-depth exploration of the core synthetic strategies, the rationale behind their application, and their direct impact on the drug development pipeline.

Part 1: Foundational Synthetic Strategies: The Art of Ring Construction

The construction of the isoxazole ring is a well-explored area of organic chemistry, yet new methods continually emerge to improve efficiency, selectivity, and environmental sustainability. The choice of synthetic route is dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

The Cornerstone: [3+2] Cycloaddition of Nitrile Oxides

The most robust and widely utilized method for isoxazole synthesis is the 1,3-dipolar cycloaddition reaction between a nitrile oxide (the three-atom component) and a dipolarophile, typically an alkyne or alkene (the two-atom component).[4][7] The power of this reaction lies in its reliability and modularity, allowing for the convergent assembly of two different fragments to rapidly generate molecular complexity.

Causality Behind the Method: The reaction proceeds via a concerted pericyclic mechanism, which generally leads to high regioselectivity.[4] The primary challenge and area of innovation in this methodology is the generation of the nitrile oxide dipole, which is often unstable and must be generated in situ.

Key Protocol: In Situ Generation of Nitrile Oxide from Aldoxime and Subsequent Copper-Catalyzed Cycloaddition

This protocol describes a highly reliable copper(I)-catalyzed reaction, a cornerstone of "Click Chemistry," which ensures the formation of a single regioisomer (the 3,5-disubstituted isoxazole) in high yield.[4][11]

Step-by-Step Methodology:

-

Starting Materials: An aromatic or aliphatic aldoxime (1.0 eq) and a terminal alkyne (1.1 eq).

-

Reaction Setup: To a solution of the aldoxime and alkyne in a 1:1 mixture of t-BuOH and H₂O, add sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq).

-

Nitrile Oxide Generation: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise to the stirring solution at room temperature. The NCS oxidizes the aldoxime to a hydroximinoyl chloride, which is then dehydrochlorinated by a mild base (often triethylamine, added subsequently, or facilitated by the reaction conditions) to generate the reactive nitrile oxide dipole.

-

Cycloaddition: The reaction is typically stirred at room temperature for 4-12 hours. The copper(I), generated in situ from the reduction of copper(II) by sodium ascorbate, catalyzes the cycloaddition of the nitrile oxide to the alkyne.

-

Workup and Purification: Upon completion (monitored by TLC), the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Self-Validating System: The high regioselectivity of the copper-catalyzed variant provides an internal validation of the reaction's success; the formation of the alternative 3,4-disubstituted regioisomer is typically negligible. The characteristic spectroscopic signals of the resulting 3,5-disubstituted isoxazole in ¹H and ¹³C NMR serve as definitive confirmation.

Caption: General mechanism for copper-catalyzed [3+2] cycloaddition.

Alternative and Modern Synthetic Approaches

While [3+2] cycloaddition is the workhorse, other strategies offer advantages for specific substitution patterns or align better with green chemistry principles.

Transition-Metal Catalyzed Cycloisomerization: This approach involves the intramolecular cyclization of a pre-formed linear precursor. For example, gold or palladium catalysts can efficiently promote the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles.[11] This method is powerful for creating specific substitution patterns that might be difficult to access via cycloaddition.

Multi-Component Reactions (MCRs): MCRs are highly convergent processes where three or more reactants are combined in a single step to form a product that contains portions of all reactants.[11] These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of analogues. For instance, a one-pot, three-component reaction of an acid chloride, a terminal alkyne, and a source of hydroxylamine can furnish isoxazoles in good yields.[11][12]

Metal-Free Synthesis: Growing concerns over the cost, toxicity, and environmental impact of residual transition metals in active pharmaceutical ingredients (APIs) have spurred the development of metal-free synthetic routes.[4] These often involve cascade reactions promoted by organocatalysts or achieved under thermal or ultrasonic conditions.[4][9][13] Ultrasound irradiation, for example, can significantly accelerate reaction rates, improve yields, and reduce energy consumption.[13]

Caption: Workflow comparison of multi-step vs. MCR synthesis.

Part 2: Bridging Synthesis and Function: A Drug Discovery Perspective

The synthesis of a novel derivative is only the first step. The ultimate goal is to establish a clear Structure-Activity Relationship (SAR) to guide the design of more potent and selective drug candidates.

Structure-Activity Relationship (SAR) and Lead Optimization

SAR studies involve the systematic modification of a lead compound's structure to observe the effect on its biological activity. For isoxazole derivatives, this typically involves varying the substituents at the C3 and C5 positions (and occasionally C4). The insights gained are critical for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[6]

Illustrative SAR Table for Hypothetical Antibacterial Isoxazoles: This table summarizes how different substituents on phenyl rings at the C3 and C5 positions of an isoxazole core might influence antibacterial activity against S. aureus.

| Entry | R¹ (at C3-phenyl) | R³ (at C5-phenyl) | MIC (µg/mL) vs. S. aureus | Rationale for Activity Change |

| 1 | H | H | 64 | Baseline activity of the unsubstituted scaffold. |

| 2 | 4-Cl | H | 16 | The electron-withdrawing chloro group at the para position can enhance interactions with the target protein through halogen bonding or by modifying the electronic properties of the ring.[3] |

| 3 | H | 4-OCH₃ | 32 | The electron-donating methoxy group can increase potency, possibly by acting as a hydrogen bond acceptor or improving solubility.[3] |

| 4 | 4-Cl | 4-OCH₃ | 4 | A synergistic effect is observed. The combination of an electron-withdrawing group at one position and an electron-donating group at another often leads to a significant improvement in activity, suggesting that both interactions are important for binding to the biological target. |

| 5 | 4-NO₂ | 4-N(CH₃)₂ | 2 | A strong electron-withdrawing group (nitro) combined with a strong electron-donating group (dimethylamino) results in the highest potency, likely due to a strong electronic push-pull effect across the molecule that optimizes its interaction with the active site.[3] |

Case Study: Synthesis of a COX-2 Inhibitor Scaffold (Valdecoxib Analogue)

Valdecoxib is a well-known anti-inflammatory drug that features a 3,4-diaryl-isoxazole core. Its synthesis showcases a different classical approach to isoxazole formation, starting from a 1,3-dicarbonyl compound.

Synthetic Pathway Overview: The synthesis begins with the Claisen condensation of an acetophenone derivative with an ester to form a 1,3-diketone. This diketone is then cyclized by reacting it with hydroxylamine to form the isoxazole ring.

Caption: Synthetic pathway for a diaryl isoxazole scaffold.

Protocol: Cyclization of a 1,3-Diketone to form an Isoxazole

-

Starting Material: 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq).

-

Reaction Setup: Dissolve the 1,3-diketone in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

-

Cyclization: Reflux the reaction mixture for 2-4 hours. The hydroxylamine attacks one of the carbonyl groups, followed by an intramolecular condensation and dehydration to form the stable aromatic isoxazole ring.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried, filtered, and concentrated. The resulting crude solid is purified by recrystallization from ethanol/water to yield the pure isoxazole derivative.

Part 3: The Horizon of Isoxazole Synthesis and Application

The field of isoxazole synthesis is dynamic, driven by the dual needs for greater molecular diversity and more sustainable chemical practices.

-

Future Trends: The development of novel isoxazole-based therapies will be heavily influenced by emerging synthetic technologies. We anticipate a continued shift towards green chemistry approaches, including flow chemistry and biocatalysis, to streamline synthesis and minimize waste.[8][10] Furthermore, the creation of multi-targeted therapies, where a single isoxazole derivative is designed to modulate several biological targets simultaneously, represents a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[8][10]

References

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

- Isoxazole synthesis. Organic Chemistry Portal.

- A review of isoxazole biological activity and present synthetic techniques.

- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.

- GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.

- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences.

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability.

- Ionic Liquid-Catalyzed Multicomponent Synthesis of Isoxazole-5(4H)-ones: in vitro Activities and Principal Component Analysis. SciELO.

- Isoxazole ring as a useful scaffold in a search for new therapeutic agents. PubMed.

- Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities.

- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 8. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. ijbpas.com [ijbpas.com]

- 10. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 11. Isoxazole synthesis [organic-chemistry.org]

- 12. scielo.br [scielo.br]

- 13. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Screening of N-Benzyl Compounds

Foreword: The N-Benzyl Moiety - A Privileged Scaffold in Drug Discovery

The N-benzyl group, a seemingly simple structural motif, has proven to be a cornerstone in the design and discovery of novel therapeutic agents. Its unique combination of hydrophobicity, aromaticity, and conformational flexibility allows for intricate and high-affinity interactions with a multitude of biological targets. This has led to the development of N-benzyl compounds with a remarkable breadth of biological activities, including potent anticancer, antimicrobial, neuroprotective, and antiviral properties. For researchers, scientists, and drug development professionals, understanding the nuances of screening this versatile class of compounds is paramount to unlocking their full therapeutic potential.

This guide eschews a rigid, one-size-fits-all template. Instead, it is structured to provide a comprehensive and logical workflow for the biological evaluation of N-benzyl compounds, from initial high-throughput screens to more complex mechanistic studies. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in scientific integrity. Every key claim and protocol is supported by authoritative references, providing a solid foundation for your research endeavors.

Chapter 1: Anticancer Screening of N-Benzyl Compounds: Targeting the Engines of Malignancy

The fight against cancer has been significantly bolstered by the discovery of small molecules that can selectively target cancer cells. N-benzyl compounds have emerged as a promising class of anticancer agents, often exerting their effects through the inhibition of critical cellular machinery.

Case Study: N-Benzylbenzamides as Tubulin Polymerization Inhibitors

A notable example is the development of N-benzylbenzamide derivatives as potent inhibitors of tubulin polymerization.[1] One such compound, 20b , exhibited impressive antiproliferative activities with IC50 values in the low nanomolar range (12-27 nM) against various cancer cell lines.[1] Mechanistic studies revealed that this class of compounds binds to the colchicine binding site on tubulin, thereby disrupting microtubule dynamics, a process crucial for cell division and proliferation.[1]

Data Presentation: Anticancer Activity of Representative N-Benzyl Compounds

| Compound Class | Example Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |

| N-Benzylbenzamides | 20b | Multiple | 12-27 | Tubulin Polymerization Inhibitor | [1] |

| N-Benzyl Indole Hydrazones | 5b | MDA-MB-231 (Breast) | 17.2 | EGFR Inhibitor |

Experimental Protocol: In Vitro Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity screening, providing a quantitative measure of cell viability.

Causality Behind Experimental Choices: This assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric readout is robust, reproducible, and amenable to high-throughput screening, making it an ideal first-pass assay for evaluating the cytotoxic potential of a library of N-benzyl compounds.

Self-Validating System: The protocol includes positive (e.g., doxorubicin) and negative (vehicle control) controls to ensure the assay is performing as expected. A blank control (media only) is also included to subtract background absorbance. Establishing a linear relationship between cell number and formazan production for each cell line is a critical validation step.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[2]

-

Compound Treatment: Prepare serial dilutions of the N-benzyl test compounds and add them to the wells. Incubate for the desired exposure period (typically 24-72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.[2]

-

Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible.[2]

-

Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[2]

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.

Mandatory Visualization: Tubulin Polymerization Inhibition Pathway

Caption: N-benzyl compounds can inhibit tubulin polymerization, leading to mitotic arrest.

Chapter 2: Antimicrobial Screening of N-Benzyl Compounds: A New Front Against Drug Resistance

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents. N-benzyl compounds have shown significant promise in this area, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.

Case Study: N-benzyl-N-methyldithiocarbamate (BMDC) - A Trojan Horse Against MRSA

A compelling example is the copper-complexed N-benzyl-N-methyldithiocarbamate (BMDC).[2][3] This compound cleverly mimics iron-carrying molecules that bacteria scavenge from their environment.[3] Once inside the bacterial cell, it releases a toxic dose of copper, leading to a rapid decrease in metabolic activity and cell death.[2][3] This "Trojan horse" strategy is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and disrupts the formation of protective biofilms.[3]

Data Presentation: Antimicrobial Activity of a Representative N-Benzyl Compound

| Compound | Bacterial Strain | MIC (µg/mL) | Mechanism of Action | Reference |

| BMDC-Copper Complex | MRSA | Not specified | Copper Intoxication | [3] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Causality Behind Experimental Choices: This method allows for the simultaneous testing of multiple concentrations of a compound against a standardized bacterial inoculum. The use of a liquid medium (cation-adjusted Mueller-Hinton Broth) ensures uniform exposure of the bacteria to the test compound. The visual or spectrophotometric assessment of bacterial growth provides a clear endpoint for determining the MIC.

Self-Validating System: The inclusion of a growth control (no compound) and a sterility control (no bacteria) is essential for validating the results.[1] A known antibiotic is often used as a positive control to ensure the susceptibility of the test organism and the proper functioning of the assay.[4]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the N-benzyl test compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.[5]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[5]

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

Mandatory Visualization: Mechanism of Bacterial Biofilm Disruption

Caption: N-benzyl compounds can disrupt biofilms by inhibiting matrix production and killing bacteria.

Chapter 3: Neuroprotective Screening of N-Benzyl Compounds: Shielding the Nervous System

Neurodegenerative diseases represent a significant and growing healthcare challenge. The discovery of neuroprotective agents that can slow or halt the progression of these diseases is a major goal of modern drug discovery. N-benzyl compounds have shown potential in this arena.

Case Study: N-benzyl Eicosapentaenamide - A Macamide with Neuroprotective Properties

N-benzyl eicosapentaenamide, a type of macamide, has demonstrated significant neuroprotective effects in models of hypoxic-ischemic brain injury. Treatment with this compound was shown to reduce cerebral infarction size and improve neurobehavioral outcomes. Mechanistically, it is believed to inhibit neuronal apoptosis and promote cell survival.

Experimental Protocol: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The human neuroblastoma cell line SH-SY5Y is a widely used model for studying neurotoxicity and neuroprotection.

Causality Behind Experimental Choices: SH-SY5Y cells can be differentiated into a more mature neuronal phenotype, making them a relevant model for studying neuronal processes. Inducing neurotoxicity with agents like MPP+ (a neurotoxin that selectively damages dopaminergic neurons) or glutamate allows for the screening of compounds that can protect against these insults. Cell viability, measured by assays like the MTT assay, serves as a primary endpoint for assessing neuroprotection.

Self-Validating System: The protocol includes controls for untreated cells, cells treated only with the neurotoxin, and cells treated with a known neuroprotective agent (e.g., N-acetylcysteine). This allows for the quantification of the protective effect of the test compounds.

Step-by-Step Methodology:

-

Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using appropriate protocols.

-

Compound Pre-treatment: Pre-treat the differentiated cells with various concentrations of the N-benzyl test compounds for a specified period.

-

Neurotoxin Challenge: Expose the cells to a neurotoxin (e.g., MPP+ or glutamate) to induce cell death.

-

Assessment of Cell Viability: After the neurotoxin challenge, assess cell viability using the MTT assay or other suitable methods.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds relative to the neurotoxin-only treated cells.

Mandatory Visualization: General Neuroprotective Mechanism

Caption: N-benzyl compounds can exert neuroprotective effects by inhibiting apoptotic pathways.

Chapter 4: Antiviral Screening of N-Benzyl Compounds: Combating Viral Threats

The constant emergence and evolution of viral pathogens underscore the urgent need for new antiviral therapies. N-benzyl compounds have been investigated for their potential to inhibit the replication of various viruses.

Case Study: N-substituted Benzyl/Phenyl Acetamides as Anti-HIV Agents

Certain N-substituted benzyl/phenyl acetamides have been identified as effective inhibitors of HIV-1.[6] Some compounds in this series exhibited EC50 values of less than 20 μM with no significant cytotoxicity.[6] Molecular docking studies suggest that these compounds may bind to the non-nucleoside reverse transcriptase binding pocket of the HIV-1 reverse transcriptase, thereby inhibiting its function.[6]

Data Presentation: Anti-HIV-1 Activity of a Representative N-Benzyl Compound

| Compound | Virus | EC50 (µM) | Cytotoxicity | Mechanism of Action | Reference |

| 6g (a benzylamide derivative) | HIV-1 | <20 | None observed in PBM, CEM, and Vero cells | Potential Reverse Transcriptase Inhibitor | [6] |

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a classic and reliable method for quantifying the antiviral activity of a compound.

Causality Behind Experimental Choices: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication. The reduction in the number or size of plaques is a direct measure of the compound's antiviral efficacy.

Self-Validating System: A virus control (no compound) is included to determine the baseline level of plaque formation. A cell control (no virus) ensures the health of the host cells. A known antiviral drug can be used as a positive control.

Step-by-Step Methodology:

-

Cell Monolayer Preparation: Seed a monolayer of susceptible host cells in a multi-well plate.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for a short period to allow for viral attachment and entry.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the N-benzyl test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization and Counting: Stain the cell monolayer with a vital stain (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Mandatory Visualization: Inhibition of Viral Entry

Caption: N-benzyl compounds can inhibit viral entry by blocking the interaction between the virus and host cell receptors.

Conclusion and Future Perspectives

The N-benzyl scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The screening methodologies outlined in this guide provide a robust framework for the systematic evaluation of these promising molecules. As our understanding of disease biology deepens, so too will our ability to design and screen N-benzyl compounds with enhanced potency, selectivity, and drug-like properties. The integration of computational methods, such as virtual screening and molecular docking, with traditional biological assays will undoubtedly accelerate the identification of the next generation of N-benzyl-based therapeutics.

References

-

Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. National Center for Biotechnology Information. [Link]

-

Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][6][7]benzothiazin-2(4H)-yl)acetamides. National Center for Biotechnology Information. [Link]

-

Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. ResearchGate. [Link]

-

Targeting Cell Entry of Enveloped Viruses as an Antiviral Strategy. MDPI. [Link]

-

Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. National Center for Biotechnology Information. [Link]

-

In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir Administered at 600 and 100 Milligrams, Respectively, Every 12 Hours. National Center for Biotechnology Information. [Link]

-

Structure-guided design of a novel class of benzyl-sulfonate inhibitors for influenza virus neuraminidase. National Center for Biotechnology Information. [Link]

-

Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

-

Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. PubMed. [Link]

-

N-benzyl- N-methyldithiocarbamate (BMDC) combines with metals to produce antimicrobial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. PubMed. [Link]

-

Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. National Center for Biotechnology Information. [Link]

-

In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers. [Link]

-

Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors With Anti-Amyloid Aggregation and Neuroprotective Properties Against Alzheimer's Disease. Frontiers. [Link]

-

N -benzyl- N -methyldithiocarbamate (BMDC) combines with metals to produce antimicrobial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis. ResearchGate. [Link]

-

Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. National Center for Biotechnology Information. [Link]

-

Neuroprotective and Anti-Inflammatory Activities of Hybrid Small-Molecule SA-10 in Ischemia/Reperfusion-Induced Retinal Neuronal Injury Models. MDPI. [Link]

-

Animal Models for Preclinical Viral Efficacy Testing. IBT Bioservices. [Link]

-

Targeting viral entry as a strategy for broad-spectrum antivirals. National Center for Biotechnology Information. [Link]

-

Broth Microdilution. MI - Microbiology. [Link]

-

Computational screening, synthesis and neuroprotective evaluation of small molecule for the treatment of alzheimer's disease. Revistas UdeA. [Link]

-

Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria. PubMed. [Link]

-

Structure-guided design of a novel class of benzyl-sulfonate inhibitors for influenza virus neuraminidase. PubMed. [Link]

-

Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. PubMed. [Link]

-

Polyfunctionalized α-Phenyl-tert-butyl(benzyl)nitrones: Multifunctional Antioxidants for Stroke Treatment. MDPI. [Link]

-

Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife. [Link]

-

In vitro and in vivo models for Testing anti-viral agents against... ResearchGate. [Link]

-

Membrane-Targeting Antivirals. MDPI. [Link]

-

N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. MDPI. [Link]

-

In vitro methods for testing antiviral drugs. National Center for Biotechnology Information. [Link]

-

Progress of Antimicrobial Mechanisms of Stilbenoids. MDPI. [Link]

-

Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. ResearchGate. [Link]

-

Antiviral Efficacy of Verdinexor In Vivo in Two Animal Models of Influenza A Virus Infection. [Link]

-

Evaluation Models & Applications of Drug Neurotoxicity. Creative Biolabs. [Link]

-

Antiviral Agents – Benzazine Derivatives. [Link]

-

A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. National Center for Biotechnology Information. [Link]

-

Development of novel entry inhibitors targeting emerging viruses. National Center for Biotechnology Information. [Link]

-

Antivirals Targeting the Neuraminidase. PubMed. [Link]

-

Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]

-

Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. eScholarship.org. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. [Link]

-

In vitro and in vivo models for developmental neurotoxicity screening.... ResearchGate. [Link]

-

Novel Neuroprotective Effects With O-benzyl Derivative of Pralidoxime in Soman-Intoxicated Rodents. PubMed. [Link]

-

Antivirals Targeting the Neuraminidase. National Center for Biotechnology Information. [Link]

-

Identification of Broad-Spectrum Antiviral Compounds by Targeting Viral Entry. UCL Discovery. [Link]

-

Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][6][7]benzothiazin-2(4H)-yl)acetamides. PubMed. [Link]

-

-

Antimicrobial susceptibility testing: Broth dilution method. YouTube. [Link]

-

-

Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. National Center for Biotechnology Information. [Link]

Sources

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. researchgate.net [researchgate.net]

- 3. N-benzyl- N-methyldithiocarbamate (BMDC) combines with metals to produce antimicrobial and anti-biofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Molecular docking and antiviral activity of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Investigating "N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine" as a Potential Anticancer Agent

Authored by: A Senior Application Scientist

Foreword

The landscape of oncology drug discovery is increasingly focused on novel heterocyclic compounds that offer unique pharmacophores for targeting cancer's complex signaling networks. Among these, the isoxazole moiety has emerged as a privileged structure, present in a variety of compounds with demonstrated biological activities, including potent anticancer effects.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of a specific isoxazole derivative, N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine , as a potential anticancer agent. While direct studies on this particular molecule are nascent, the extensive research into related isoxazole compounds provides a strong rationale for its investigation.[1][2][4] This guide is designed to be a practical, field-proven resource, explaining not just the "how" but the critical "why" behind experimental choices, ensuring a robust and self-validating research workflow.

Introduction and Scientific Rationale

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine is a small molecule characterized by a central 3-methylisoxazole ring linked to a benzylamine group.[5] The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structure that is a cornerstone in medicinal chemistry due to its versatile biological activities, which include anti-inflammatory, antibacterial, and notably, anticancer properties.[3][6]

The therapeutic potential of isoxazole derivatives in oncology is well-documented.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of crucial cellular proteins like heat shock protein 90 (HSP90) and tubulin polymerization, and the modulation of key signaling pathways involved in cell proliferation and survival.[2] For instance, a class of N-benzyl-isoxazole derivatives has demonstrated potent inhibitory effects on the bromodomain of Tripartite motif-containing protein 24 (TRIM24), a protein implicated in prostate cancer progression.[7] This precedent suggests that N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine could potentially engage with similar intracellular targets, making it a compelling candidate for anticancer screening.

This document will outline a systematic approach to:

-

Characterize the cytotoxic effects of the compound across a panel of cancer cell lines.

-

Elucidate its potential mechanisms of action, focusing on apoptosis and cell cycle progression.

-

Provide detailed, step-by-step protocols for key in vitro assays.

Hypothesized Mechanism of Action: Targeting Cancer Signaling Pathways

Based on the structure of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine and the known activities of related compounds, a plausible, yet unconfirmed, hypothesis is its interference with signaling pathways that are frequently dysregulated in cancer. As seen with similar N-benzyl-isoxazole structures, a potential target could be epigenetic regulators like bromodomains, which are critical for the transcription of oncogenes.[7] The following diagram illustrates a generalized signaling pathway that could be disrupted by a novel small molecule inhibitor, leading to cell cycle arrest and apoptosis.

Caption: Hypothesized mechanism of action for the test compound.

Experimental Workflows and Protocols

A tiered approach is recommended for the systematic evaluation of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine. The initial phase involves broad cytotoxicity screening, followed by more detailed mechanistic studies on promising cell lines.

General Laboratory Preparations

-

Compound Handling: N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine should be handled with appropriate personal protective equipment (PPE), as detailed in its Safety Data Sheet (SDS).[8] For in vitro assays, prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically <0.5%).

-

Cell Line Selection: A diverse panel of human cancer cell lines is recommended for initial screening to identify potential tumor-type specificity. Consider including cell lines from different origins, such as:

-

Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (triple-negative)

-

Lung Cancer: A549 (non-small cell lung cancer)

-

Prostate Cancer: PC3, DU145 (androgen-independent)

-

Colon Cancer: HCT-116, HT-29

-

Leukemia: Jurkat, K562

-

A non-cancerous cell line (e.g., HEK293 or a normal fibroblast line) should be included as a control to assess general cytotoxicity.

-

Workflow for In Vitro Anticancer Evaluation

The following diagram outlines the logical flow of experiments for a comprehensive in vitro evaluation.

Caption: A streamlined workflow for in vitro anticancer evaluation.

Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[9]

Materials:

-

N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine stock solution (in DMSO)

-

Selected cancer and normal cell lines

-

96-well flat-bottom plates

-

Complete culture medium (specific to cell line)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM).[10]

-

Remove the old medium and add 100 µL of the medium containing the various concentrations of the compound to the respective wells. Include a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-cell" blank control.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[11] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

-

Sensitive cancer cell line(s) identified from the MTT assay

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 or 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. By staining fixed and permeabilized cells with PI and analyzing them with a flow cytometer, one can distinguish between cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13]

Materials:

-

Sensitive cancer cell line(s)

-

6-well plates

-

Cold 70% ethanol (for fixation)

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours. Include an untreated control.

-

Cell Harvesting: Harvest the cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[13] Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

Washing: Centrifuge the fixed cells at 300 x g for 5 minutes, discard the ethanol, and wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution. The RNase A in the solution is crucial for degrading RNA, which PI can also bind to, ensuring that the signal is specific to DNA.[14]

-

Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of cell count versus fluorescence intensity.

-

The first peak represents cells in the G0/G1 phase (2n DNA content).

-

The region between the two peaks represents cells in the S phase (synthesizing DNA).

-

The second peak represents cells in the G2/M phase (4n DNA content).

-

A sub-G1 peak may also be visible, which is indicative of apoptotic cells with fragmented DNA.

-

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Cytotoxicity of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine on Various Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h | Selectivity Index (SI)* |

| MCF-7 | Breast | [Experimental Data] | [Calculated Data] |

| A549 | Lung | [Experimental Data] | [Calculated Data] |

| PC3 | Prostate | [Experimental Data] | [Calculated Data] |

| HCT-116 | Colon | [Experimental Data] | [Calculated Data] |

| HEK293 | Normal (Control) | [Experimental Data] | N/A |

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Table 2: Induction of Apoptosis in [Selected Cell Line] by N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (24h Treatment)

| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Control (Vehicle) | 0 | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Test Compound | IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Test Compound | 2x IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Table 3: Cell Cycle Distribution in [Selected Cell Line] after Treatment with N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (24h Treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |

| Control (Vehicle) | 0 | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

| Test Compound | IC₅₀ | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Conclusion and Future Directions

This document provides a robust framework for the initial in vitro evaluation of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine as a potential anticancer agent. The outlined protocols are standard, validated methods in the field of cancer drug discovery.[15][16] Should this compound demonstrate significant and selective cytotoxicity, induce apoptosis, and cause cell cycle arrest in cancer cell lines, further investigations would be warranted. These could include:

-

Target Identification Studies: Employing techniques like proteomics or thermal shift assays to identify the direct molecular target(s) of the compound.

-

In Vivo Efficacy Studies: Evaluating the compound's antitumor activity in preclinical animal models, such as xenograft mouse models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.

By following this systematic and logically structured approach, researchers can generate high-quality, reproducible data to rigorously assess the therapeutic potential of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine.

References

-

Title: Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review Source: Preprints.org URL: [Link]

-

Title: A review of isoxazole biological activity and present synthetic techniques Source: ResearchGate URL: [Link]

-

Title: Discovery and optimization of novel N-benzyl-3,6-dimethylbenzo[d]-isoxazol-5-amine derivatives as potent and selective TRIM24 bromodomain inhibitors with potential anti-cancer activities Source: ResearchGate URL: [Link]

-

Title: Oxazole-Based Compounds As Anticancer Agents Source: Bentham Science URL: [Link]

-

Title: Isoxazole derivatives showing anticancer activity Source: ResearchGate URL: [Link]

-

Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

-

Title: Apoptosis – what assay should I use? Source: BMG Labtech URL: [Link]

-

Title: In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives Source: PMC - NIH URL: [Link]

-

Title: IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT Source: ResearchGate URL: [Link]

-

Title: (3-Methylisoxazol-5-yl)methanamine Source: PubChem URL: [Link]

-

Title: Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method Source: PMC - NIH URL: [Link]

- Title: Preparation method of 3-amino-5-methyl isoxazole Source: Google Patents URL

-

Title: Cell Cycle Analysis Source: University of Wisconsin Carbone Cancer Center URL: [Link]

-

Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

-

Title: Cell Viability and Cytotoxicity determination using MTT assay Source: YouTube URL: [Link]

-

Title: Assaying cell cycle status using flow cytometry Source: PMC - NIH URL: [Link]

-

Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: MDPI URL: [Link]

-

Title: N-Benzyl-N-methyl-dodecan-1-amine, a novel compound from garlic, exerts anti-cancer effects on human A549 lung cancer cells overexpressing cancer upregulated gene (CUG)2 Source: PubMed URL: [Link]

-

Title: In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts Source: MDPI URL: [Link]

-

Title: Synthesis of N-Benzyl-N-[3-(1H-imidazol-1-yl)propyl]benzamide Source: PrepChem.com URL: [Link]

-

Title: Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes Source: Biological and Molecular Chemistry URL: [Link]

-

Title: IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT Source: Semantic Scholar URL: [Link]

-

Title: Cell Cycle Tutorial Contents Source: The Francis Crick Institute URL: [Link]

Sources

- 1. espublisher.com [espublisher.com]

- 2. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. CAS 154016-55-4: Benzyl-(3-Methyl-Isoxazol-5-Ylmethyl)-Ami… [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bmglabtech.com [bmglabtech.com]

- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cancer.wisc.edu [cancer.wisc.edu]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Preclinical Evaluation of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (NBMI) for Neurological Disorders

Abstract & Introduction

Neurological disorders represent a significant and growing global health burden, with a profound need for novel therapeutic agents.[1] The complexity of the central nervous system (CNS) and the blood-brain barrier present formidable challenges in drug development.[2] The isoxazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a variety of biologically active compounds with therapeutic potential in neuropsychiatric and neurodegenerative diseases.[3][4][5] This document outlines a comprehensive preclinical research framework for the characterization of N-Benzyl-1-(3-methylisoxazol-5-yl)methanamine (NBMI) , a novel compound identified by its CAS number 154016-55-4.[6][7]

Based on structural similarities to known neuroactive molecules, we hypothesize that NBMI acts as a positive allosteric modulator (PAM) of the GABA-A receptor (GABAAR) . GABA is the primary inhibitory neurotransmitter in the CNS, and enhancing its action is a clinically validated strategy for treating disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.[8] GABAAR PAMs potentiate the effect of GABA without directly activating the receptor, offering a nuanced modulatory approach that may provide a wider therapeutic window.[8][9]

This guide provides a structured, multi-stage protocol for the systematic evaluation of NBMI, from initial in vitro target engagement to in vivo proof-of-concept studies. The objective is to rigorously assess its potential as a CNS therapeutic candidate, establishing a clear, data-driven path for further development.

Physicochemical Properties & Safety

Prior to biological evaluation, fundamental characterization of the test article is mandatory.

-

Identity & Purity: Verified by NMR, LC-MS, and elemental analysis (Target: >98% purity).

-

Solubility: Determined in aqueous buffers (e.g., PBS) and relevant organic solvents (e.g., DMSO) to prepare appropriate stock solutions for assays.

-

Safety: The compound is classified as "Toxic if swallowed" (Acute Toxicity, Oral - Category 3).[7][10] All handling must be performed in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety goggles.[10]

In Vitro Pharmacological Evaluation

The initial phase focuses on confirming the hypothesized mechanism of action and characterizing the compound's interaction with the GABA-A receptor.

Rationale for In Vitro Approach

Directly testing the compound on isolated receptors or cells expressing these receptors provides the cleanest, most direct evidence of target engagement. This approach minimizes confounding variables present in whole-organism models and allows for precise determination of potency and efficacy.[11] We will employ two complementary gold-standard techniques: radioligand binding assays to measure affinity and electrophysiology to measure functional modulation.

Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity

This assay determines the binding affinity (Ki) of NBMI for the benzodiazepine site on the GABA-A receptor complex.[9]

Methodology:

-

Preparation of Membranes: Utilize commercially available cell membranes prepared from HEK293 cells stably expressing the human α1β2γ2 GABA-A receptor subtype.

-

Assay Buffer: Prepare Tris-HCl buffer (50 mM, pH 7.4).

-

Radioligand: Use [3H]-Flunitrazepam, a high-affinity benzodiazepine site ligand.

-

Incubation: In a 96-well plate, combine cell membranes (20-30 µg protein), [3H]-Flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of NBMI (from 100 µM down to 0.1 nM).

-

Non-Specific Binding Control: A parallel set of wells should contain a high concentration of a non-radiolabeled competitor (e.g., 10 µM Diazepam) to determine non-specific binding.

-

Incubation: Incubate the plate at 4°C for 60-90 minutes.

-

Termination: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of NBMI. Fit the data using a non-linear regression model (one-site competition) to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[9]

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures how NBMI modulates GABA-induced chloride currents, providing data on both potency (EC50) and efficacy (% potentiation).[9][12]